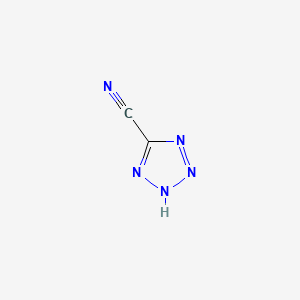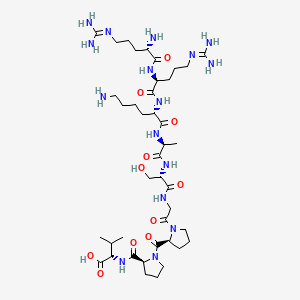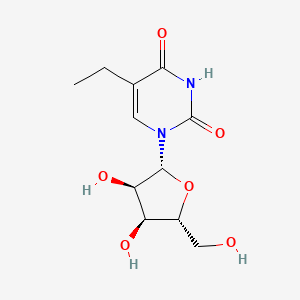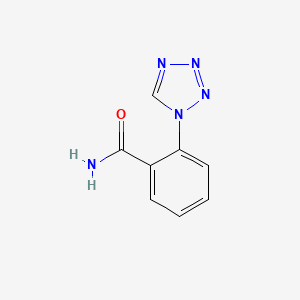![molecular formula C12H9ClN4O2 B1619417 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE CAS No. 52735-98-5](/img/structure/B1619417.png)
4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE: is an organic compound with the molecular formula C₁₂H₉ClN₄O₂ . It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color, making it valuable in the dye industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline, which is then coupled with aniline to form the azo compound. The reaction conditions often include acidic environments and low temperatures to stabilize the diazonium salt intermediate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are often employed to ensure consistent quality and yield. These methods also help in managing the exothermic nature of the reactions involved .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Reduction: The major product is 4-((2-amino-4-nitrophenyl)azo)aniline.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 4-((2-chloro-4-aminophenyl)azo)aniline.
Scientific Research Applications
4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments due to its azo linkage.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE primarily involves its interaction with biological molecules through its azo linkage. The compound can undergo reduction in biological systems, leading to the release of aromatic amines, which can interact with various enzymes and proteins. This interaction can affect cellular processes and has been the subject of research in understanding its biological effects .
Comparison with Similar Compounds
- 4-((4-Nitrophenyl)azo)aniline
- 4-((2-Chloro-4-aminophenyl)azo)aniline
- 4-((2-Nitrophenyl)azo)aniline
Comparison: 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE is unique due to the presence of both chloro and nitro substituents on the aromatic ring, which influence its reactivity and applications. Compared to 4-((4-Nitrophenyl)azo)aniline, the chloro group in this compound provides additional sites for substitution reactions, enhancing its versatility in synthetic applications .
Properties
CAS No. |
52735-98-5 |
|---|---|
Molecular Formula |
C12H9ClN4O2 |
Molecular Weight |
276.68 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9ClN4O2/c13-11-7-10(17(18)19)5-6-12(11)16-15-9-3-1-8(14)2-4-9/h1-7H,14H2 |
InChI Key |
MAAZBPYSPLJNLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Key on ui other cas no. |
52735-98-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine](/img/structure/B1619346.png)





